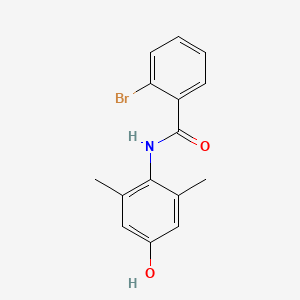

2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" is a compound with potential interest in various chemical and pharmaceutical research areas. Its structure suggests it could be significant in studying molecular interactions and the development of new materials or drugs.

Synthesis Analysis

The synthesis of similar brominated benzamide derivatives typically involves reactions that yield good to high efficiencies. For example, derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide are synthesized and characterized using X-ray structure characterization, indicating the feasibility of obtaining structurally complex brominated benzamides through established synthetic routes (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives is characterized by solid-state analyses such as X-ray diffraction, which reveals detailed information about their crystal packing, hydrogen bonding, and other intermolecular interactions. These interactions are crucial for understanding the compound's stability and reactivity (Saeed et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

Novel molecules including esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized, showcasing the versatility of benzamide derivatives in chemical synthesis. These compounds were characterized using modern physico-chemical methods and exhibited antifungal activity against various organisms, highlighting their potential in developing new antimicrobial agents (Ienascu et al., 2018).

The structural characterization of benzamide derivatives through methods such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations has been conducted. Such studies not only elucidate the molecular structures of these compounds but also provide insights into their potential interactions and stability, laying the groundwork for further application-driven research (Saeed et al., 2020).

Biological Activities

Certain benzamide derivatives have been identified to induce apoptosis in cancer cell lines, demonstrating the potential of these compounds in therapeutic applications against cancer. This suggests that "2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" could be explored for its anticancer properties (Imramovský et al., 2013).

Antipathogenic activities have also been observed in similar compounds, where their interactions with bacterial cells were explored. This area of research is critical for developing new antimicrobial agents, especially in tackling biofilm-forming bacteria and other pathogens resistant to conventional treatments (Limban et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-9-7-11(18)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQRGZRRVSPJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2Br)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7188298 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)